molecular formula C13H18N2O2 B8606530 [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid

[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid

Cat. No.: B8606530
M. Wt: 234.29 g/mol
InChI Key: UQNVAKOELHOJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. The presence of the piperazine ring and the phenylacetic acid moiety makes it a versatile molecule for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid typically involves the reaction of 4-methylpiperazine with a suitable phenylacetic acid derivative. One common method includes the use of acyl chloride intermediates. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid can be reacted with thionyl chloride (SOCl₂) using dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. The presence of both the piperazine ring and the phenylacetic acid moiety provides a versatile scaffold for drug design, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]acetic acid

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17)

InChI Key

UQNVAKOELHOJFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.559 g (14.77 mmol) of sodium borohydride is added quickly to 2.294 g (7.35 mmol) of dibenzyl diselenide in 28 ml of ethanol. The reaction mixture is stirred at room temperature for 1 hour. 2.266 g (7 mmol) of 2,2,2-trichloro-1-(4-(4-methylpiperazine-1-yl)phenyl)ethanol and 1.680 g (42.0 mmol) of sodium hydroxide are then added. The reaction mixture is stirred at 35° C. for 24 hours. The solvent is concentrated and the crude product extracted with ethyl acetate after adding a pH 5 aqueous phase. The organic phases are combined, dried on magnesium sulfate and then concentrated to yield 2-(4-(4-methylpiperazine-1-yl)phenyl)acetic acid which is used without additional purification.
Quantity
0.559 g
Type
reactant
Reaction Step One
Quantity
2.294 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
2,2,2-trichloro-1-(4-(4-methylpiperazine-1-yl)phenyl)ethanol
Quantity
2.266 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two

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